1-[4-(2,6-Dimethylphenoxy)butyl]imidazole;oxalic acid
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Overview
Description
1-[4-(2,6-Dimethylphenoxy)butyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and phenoxy groups. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The phenoxy group, derived from phenol, adds further versatility to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Dimethylphenoxy)butyl]imidazole typically involves the reaction of 2,6-dimethylphenol with a butyl halide to form the corresponding phenoxybutane. This intermediate is then reacted with imidazole under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-Dimethylphenoxy)butyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
1-[4-(2,6-Dimethylphenoxy)butyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylphenoxy)butyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[4-(2,4-Dimethylphenoxy)butyl]imidazole: Similar structure but with different substitution pattern on the phenoxy ring.
1-[4-(2,6-Dimethylphenoxy)butyl]azepane: Contains an azepane ring instead of an imidazole ring.
Uniqueness: 1-[4-(2,6-Dimethylphenoxy)butyl]imidazole is unique due to its specific combination of imidazole and phenoxy groups, which confer distinct chemical and biological properties. The presence of the imidazole ring allows for coordination with metal ions, while the phenoxy group provides additional sites for chemical modification.
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butyl]imidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.C2H2O4/c1-13-6-5-7-14(2)15(13)18-11-4-3-9-17-10-8-16-12-17;3-1(4)2(5)6/h5-8,10,12H,3-4,9,11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNMAFCXBIXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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